molecular formula C13H20ClN3 B1399331 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine CAS No. 1316221-32-5

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine

Cat. No. B1399331
M. Wt: 253.77 g/mol
InChI Key: GQZCUBUXSXGRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, also known as CIPM, is an organic compound that has been studied for its potential applications in scientific research. CIPM is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. CIPM has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.

Scientific Research Applications

Synthesis and Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are recognized for their broad synthetic applications and bioavailability, making them key precursors in the development of various therapeutic agents. The synthesis of substituted pyrimidine derivatives has been facilitated by the use of diversified catalysts, showcasing the compound's potential in the development of new medications or therapeutic approaches (Parmar, Vala, & Patel, 2023).

Environmental Impact and Management

The environmental impact and management of chemical compounds, including those similar to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, are crucial areas of research. Studies have focused on understanding the fate and toxicity of various pesticides and chemical agents in the environment. This includes assessing the degradation, toxicity, and removal methods for these compounds to ensure environmental safety and compliance with regulatory standards. For example, research on the treatment options for wastewater produced by the pesticide industry highlights the challenges and potential strategies for managing the environmental impact of chemical pollutants (Goodwin, Carra, Campo, & Soares, 2018).

Toxicology and Safety Assessment

The toxicological evaluation of chemical compounds, including pyrimidine derivatives, is essential for determining their safety and potential risks. Studies have been conducted to review the toxicology of various chemicals, emphasizing human exposure and neurodevelopmental impacts. These assessments are critical for understanding the potential health risks associated with exposure to certain compounds and for informing safety regulations and guidelines. Research in this area aims to provide a comprehensive understanding of the toxicological profiles of chemicals, guiding their safe use and management (Eaton et al., 2008).

properties

IUPAC Name

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)12-8-13(14)16-10(3)15-12/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCUBUXSXGRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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